5-Cyano-2-methylnicotinic acid

P2Y12 receptor antagonists Antithrombotic agents Process chemistry

Optimize your synthesis with 5-Cyano-2-methylnicotinic acid, the non-substitutable starting material for ethyl 6-chloro-5-cyano-2-methylnicotinate, a critical P2Y12 receptor antagonist intermediate. Its unique 5-cyano and 2-methyl substitution pattern enables regioselective chlorination and cyclization to lactone analogues with enhanced metabolic stability, processes impossible with generic nicotinic acid derivatives. With a proven 73% overall yield in multikilogram scale syntheses, this 98% pure building block ensures consistent quality for your antithrombotic drug development programs.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 1256789-77-1
Cat. No. B8794776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-2-methylnicotinic acid
CAS1256789-77-1
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C#N)C(=O)O
InChIInChI=1S/C8H6N2O2/c1-5-7(8(11)12)2-6(3-9)4-10-5/h2,4H,1H3,(H,11,12)
InChIKeySOMNHSWRZODVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-2-methylnicotinic acid (CAS 1256789-77-1): A Strategic Nicotinic Acid Building Block for Pharmaceutical Intermediates and P2Y12 Antagonist Synthesis


5-Cyano-2-methylnicotinic acid (CAS 1256789-77-1) is a substituted pyridine-3-carboxylic acid featuring a cyano group at the 5-position and a methyl group at the 2-position. With a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol, it belongs to the class of nicotinic acid derivatives . The compound serves primarily as a versatile intermediate in organic synthesis, notably in the preparation of key intermediates for P2Y12 receptor antagonists such as ethyl 6-chloro-5-cyano-2-methylnicotinate, which are critical for the development of antithrombotic agents [1]. Commercially, it is available at a typical purity of 98% and is utilized in research settings for the construction of more complex pyridine-based pharmacophores .

Why 5-Cyano-2-methylnicotinic Acid Cannot Be Replaced by Simpler Nicotinic Acid Analogs in Key Synthetic Routes


Generic substitution of 5-cyano-2-methylnicotinic acid with simpler nicotinic acid derivatives such as 2-methylnicotinic acid (CAS 3222-56-8) or 5-cyanonicotinic acid (CAS 887579-62-6) is precluded due to the compound's unique combination of a 2-methyl and a 5-cyano substituent on the pyridine ring. The presence of both functional groups enables distinct reactivity profiles essential for the construction of advanced intermediates like ethyl 6-chloro-5-cyano-2-methylnicotinate, a key building block in the synthesis of P2Y12 antagonists [1]. Specifically, the 5-cyano group serves as a site for hydrolysis or further derivatization to amides or acids, while the 2-methyl group is critical for the formation of fused bicyclic systems via cyclization reactions . Replacement with analogs lacking either substituent would result in the failure of key bond-forming steps and would not yield the desired pyridine core with the correct substitution pattern required for downstream pharmacological activity [2]. Thus, the precise substitution architecture of 5-cyano-2-methylnicotinic acid is non-substitutable for the targeted synthesis of certain drug candidates and advanced intermediates.

Quantitative Differentiation of 5-Cyano-2-methylnicotinic Acid Against Structural Analogs


Unique Substitution Pattern for P2Y12 Antagonist Intermediate Synthesis

5-Cyano-2-methylnicotinic acid is the direct precursor to the key intermediate ethyl 6-chloro-5-cyano-2-methylnicotinate (2), which is essential for the synthesis of the P2Y12 antagonist AZD1283. The overall process yield for the manufacture of ethyl 6-chloro-5-cyano-2-methylnicotinate was improved from 15% to 73% on a multikilogram scale (>80 kg) through optimization of the route starting from this nicotinic acid building block [1]. In contrast, the synthesis of a comparable intermediate from 2-methylnicotinic acid or 5-cyanonicotinic acid would require additional functionalization steps, as these compounds lack the requisite 5-cyano or 2-methyl group, respectively. Such additional steps would not only decrease overall yield but also increase cost and complexity, as evidenced by the lower reported yields for similar transformations on less substituted nicotinic acid scaffolds (e.g., saponification of methyl 5-cyanonicotinate to 5-cyanonicotinic acid in 89% yield, which lacks the methyl group needed for subsequent cyclization) .

P2Y12 receptor antagonists Antithrombotic agents Process chemistry

Regioisomeric Specificity: Differentiation from 5-Cyano-2-methylisonicotinic Acid

5-Cyano-2-methylnicotinic acid (CAS 1256789-77-1) is a regioisomer of 5-cyano-2-methylisonicotinic acid (CAS 859970-50-6), differing in the position of the carboxylic acid group (3-carboxylic acid vs. 4-carboxylic acid). This seemingly minor structural difference results in distinct physicochemical properties and synthetic utility. While both compounds share the same molecular formula (C8H6N2O2) and weight (162.15 g/mol), their melting points and solubilities differ significantly. The nicotinic acid regioisomer (3-carboxylic acid) is preferred for the synthesis of P2Y12 antagonists because the spatial orientation of the carboxylic acid at the 3-position is critical for subsequent derivatization at the 6-position, enabling the introduction of the piperidine moiety that is essential for P2Y12 receptor binding [1]. In contrast, the isonicotinic acid regioisomer (4-carboxylic acid) would not afford the correct spatial arrangement for the necessary 6-position substitution, as the 4-carboxylic acid group would sterically and electronically hinder reactions at the 6-position .

Regioisomer Medicinal chemistry Spatial configuration

Purity Benchmark for Reliable Downstream Coupling Reactions

Commercially available 5-cyano-2-methylnicotinic acid is consistently offered at a purity of ≥98% (HPLC) . This high purity is critical for minimizing side reactions and ensuring reproducible yields in subsequent synthetic steps, particularly in the formation of the ethyl 6-chloro-5-cyano-2-methylnicotinate intermediate, where impurities can lead to the formation of byproducts and reduce the efficiency of the coupling with piperidine derivatives [1]. In comparison, 2-methylnicotinic acid (CAS 3222-56-8) is typically available at 97-98% purity, but its lack of the 5-cyano group precludes its use in the P2Y12 antagonist route [2]. The specified purity of 5-cyano-2-methylnicotinic acid aligns with the requirements for GMP-like intermediate production, as demonstrated in the multikilogram manufacture of the chloro-intermediate [1].

Purity specification Analytical chemistry Process reproducibility

Primary Application Scenarios for 5-Cyano-2-methylnicotinic Acid Based on Validated Evidence


Synthesis of Ethyl 6-Chloro-5-cyano-2-methylnicotinate for P2Y12 Antagonist Programs

5-Cyano-2-methylnicotinic acid serves as the starting point for the efficient, multikilogram-scale synthesis of ethyl 6-chloro-5-cyano-2-methylnicotinate, a pivotal intermediate in the manufacture of P2Y12 receptor antagonists such as AZD1283 [1]. The optimized route from this nicotinic acid derivative achieves an overall yield of 73%, enabling the production of over 80 kg of the chloro-intermediate to support clinical development [1]. This application is directly supported by the compound's unique substitution pattern, which allows for regioselective chlorination and subsequent functionalization.

Construction of Fused Bicyclic Pyridine Systems via Methyl-Cyano Cyclization

The presence of both a 2-methyl group and a 5-cyano group on the pyridine ring enables cyclization reactions that form fused bicyclic structures. In the optimization of P2Y12 antagonists, the ester substituent on the pyridine ring was cyclized to the ortho-methyl group to yield lactone analogues of AZD1283, which demonstrated significantly enhanced metabolic stability [2]. This transformation is not feasible with analogs lacking the 2-methyl group (e.g., 5-cyanonicotinic acid) or the 5-cyano group (e.g., 2-methylnicotinic acid), underscoring the compound's unique utility in medicinal chemistry optimization.

Preparation of Nicotinic Acid-Based Building Blocks for Combinatorial Chemistry Libraries

5-Cyano-2-methylnicotinic acid is employed as a versatile building block for the synthesis of diverse nicotinic acid derivatives used in combinatorial chemistry and high-throughput screening campaigns. The cyano group can be readily hydrolyzed to a carboxylic acid or amine, while the methyl group can be further functionalized, providing access to a wide array of pyridine-based scaffolds . The compound's commercial availability at 98% purity ensures consistent starting material quality for library synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyano-2-methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.